![molecular formula C18H17N5O2S3 B2809688 2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4,5-dimethylthiazol-2-yl)acetamide CAS No. 1251577-85-1](/img/structure/B2809688.png)
2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4,5-dimethylthiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4,5-dimethylthiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C18H17N5O2S3 and its molecular weight is 431.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Agents
Research indicates that derivatives of 1,3,4-oxadiazole, a core component in the mentioned compound, have shown significant antibacterial activity. In a study by Ramalingam et al. (2019), various 1,3,4-oxadiazole derivatives demonstrated significant activity against bacterial strains. This suggests the potential use of the compound for developing new antibacterial agents (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Antimicrobial Activity
Oxadiazole derivatives, closely related to the compound , have been synthesized and evaluated for their antimicrobial activities. Kaplancıklı et al. (2012) found that these compounds exhibited high inhibitory activity against various microbial strains, including Candida albicans (Kaplancıklı, Altıntop, Turan-Zitouni, Ozdemir, Ozic, & Akalın, 2012).
Anti-Diabetic Potential
A study by Abbasi et al. (2020) on bi-heterocyclic compounds, including oxadiazole derivatives, demonstrated potent inhibitory potential against α-glucosidase enzyme, indicating a possible application in anti-diabetic therapies (Abbasi, Ramzan, Aziz‐ur‐Rehman, Siddiqui, Shah, Lodhi, Khan, & Mirza, 2020).
Antimicrobial and Hemolytic Agents
Compounds with a structure similar to the one have been synthesized and evaluated for both antimicrobial and hemolytic activities. Studies like that of Rehman et al. (2016) reveal their effectiveness against certain microbial species and their potential as hemolytic agents (Rehman, Abbasi, Siddiqui, Ahmad, Shahid, & Subhani, 2016).
Corrosion Inhibition
Research by Ammal et al. (2018) has shown that oxadiazole derivatives can act as effective corrosion inhibitors for mild steel in sulfuric acid, indicating their potential application in materials science and engineering (Ammal, Prajila, & Joseph, 2018).
Mechanism of Action
Mode of Action
It has been observed that the compound exhibits luminescent properties
Biochemical Pathways
Its luminescent properties suggest that it may interact with pathways involving energy transfer or light-sensitive reactions
Result of Action
The compound’s luminescent properties suggest that it may have applications in optoelectronics, such as organic light-emitting diodes (OLEDs) . .
properties
IUPAC Name |
2-[[5-[2-(1,3-benzothiazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2S3/c1-10-11(2)27-17(19-10)21-14(24)9-26-18-23-22-15(25-18)7-8-16-20-12-5-3-4-6-13(12)28-16/h3-6H,7-9H2,1-2H3,(H,19,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CILZLDQSUAWBRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CSC2=NN=C(O2)CCC3=NC4=CC=CC=C4S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

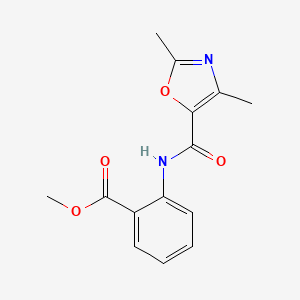
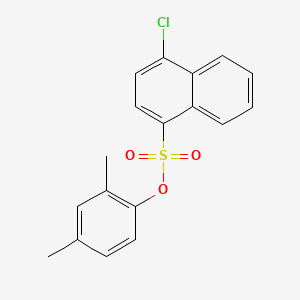

![N-(3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2809610.png)
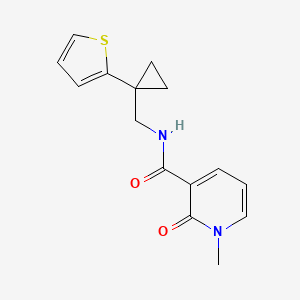
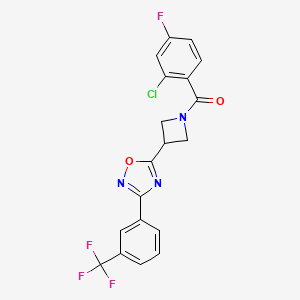



![2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2809623.png)
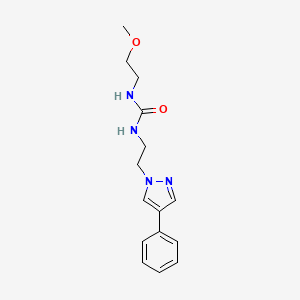
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2809626.png)
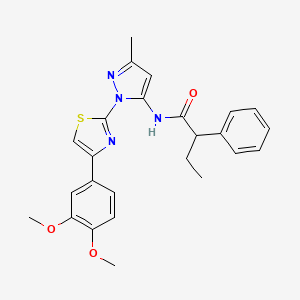
![4-(benzylsulfonyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)butanamide](/img/structure/B2809628.png)